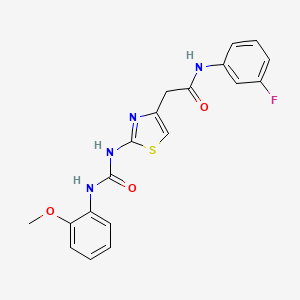

![molecular formula C16H11F3N4OS2 B2649672 6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole CAS No. 339103-29-6](/img/structure/B2649672.png)

6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

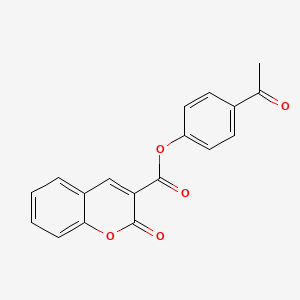

“6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole” is a complex organic compound. It has a molecular formula of C16H11F3N4OS2 and an average mass of 396.410 Da .

Molecular Structure Analysis

The compound contains several functional groups, including a trifluoromethyl group, a benzyl group, a sulfanyl group, an oxadiazolyl group, and an imidazothiazole group . The trifluoromethyl group is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Physical and Chemical Properties Analysis

The compound has a molecular formula of C16H11F3N4OS2 and an average mass of 396.410 Da . Other physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique

Corrosion Inhibition

Research has shown that derivatives of 1,3,4-oxadiazole, such as those structurally related to the compound , exhibit significant corrosion inhibition properties for metals in acidic environments. These compounds have been found to form protective layers on metal surfaces, effectively reducing corrosion rates. The effectiveness of these inhibitors is attributed to their physicochemical properties, which facilitate strong adsorption to metal surfaces through both physisorption and chemisorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Studies

Derivatives of imidazo[2,1-b][1,3]thiazole have been synthesized and evaluated for their antimicrobial properties. Novel methylene-bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles have shown very good antibacterial and antifungal activities. These findings suggest the potential for developing new antimicrobial agents from this class of compounds (Lamani, Shetty, Kamble, & Khazi, 2009).

Synthesis and Biological Evaluation

The synthesis of novel compounds featuring the imidazo[2,1-b][1,3]thiazole moiety, such as the one , has been a focus of several studies. These compounds have been assessed for various biological activities, including antimicrobial, antioxidant, and antitubercular activities. For instance, the synthesis and biological evaluation of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties have been reported. Such studies contribute to the development of new therapeutic agents with potential applications in treating infectious diseases and conditions associated with oxidative stress (Li et al., 2012).

Orientations Futures

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the wide range of activities exhibited by compounds with a 1,3,4-thiadiazole moiety , this compound could be of interest in various fields of research.

Propriétés

IUPAC Name |

2-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4OS2/c1-9-12(23-5-6-25-14(23)20-9)13-21-22-15(24-13)26-8-10-3-2-4-11(7-10)16(17,18)19/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDAYFPFPADOFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2649589.png)

![2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2649590.png)

![Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol](/img/structure/B2649594.png)

![(3R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2649595.png)

![3-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzimidazole-4-carboxylic acid](/img/structure/B2649596.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2649602.png)

![Methyl 5-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate](/img/structure/B2649607.png)

amine](/img/structure/B2649609.png)